molecular formula C22H21NO3 B11235911 N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]naphthalene-1-carboxamide CAS No. 1147192-78-6

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B11235911
CAS No.: 1147192-78-6
M. Wt: 347.4 g/mol
InChI Key: JPXQUTDQAURBID-UHFFFAOYSA-N
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Description

N-[(8-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]naphthalene-1-carboxamide is a synthetic small molecule characterized by a naphthalene-1-carboxamide core linked to a 8-methyl-3,4-dihydro-2H-1,5-benzodioxepin moiety via a methylene bridge. This compound’s synthetic route likely involves amide coupling between naphthalene-1-carbonyl chloride and a benzodioxepin-methylamine intermediate, as suggested by methods for related naphthalene carboxamides .

Properties

CAS No.

1147192-78-6

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H21NO3/c1-15-12-20-21(26-11-5-10-25-20)13-17(15)14-23-22(24)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,12-13H,5,10-11,14H2,1H3,(H,23,24)

InChI Key

JPXQUTDQAURBID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)C3=CC=CC4=CC=CC=C43)OCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One notable approach involves the condensation of an appropriately substituted naphthalene carboxylic acid with a benzodioxepin amine. The reaction typically occurs under mild conditions, yielding the desired compound.

Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies. Optimization of reaction conditions, purification methods, and scalability ensures efficient production.

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, transforming functional groups.

    Reduction: Can be selectively reduced to modify specific sites.

    Substitution: Reacts with nucleophiles or electrophiles, leading to substitution products.

    Common Reagents: Alkali metals, reducing agents, and Lewis acids.

    Major Products: Diverse derivatives with altered properties.

Scientific Research Applications

Compound X finds applications across disciplines:

    Medicine: Investigated for its potential as an antiviral, antihypertensive, and antidiabetic agent.

    Chemistry: Serves as a versatile building block for novel compounds.

    Biology: Impacts cellular processes and signaling pathways.

    Industry: Used in material science and drug development.

Mechanism of Action

The precise mechanism of Compound X remains an active area of research. It likely interacts with specific molecular targets, modulating cellular responses. Further studies are needed to elucidate its detailed mode of action.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

N-Substituted Naphthalene-1-Carboxanilides

A series of N-substituted naphthalene-1-carboxanilides (e.g., compounds 2a , 2b , 3b , 3c , 4b ) have demonstrated potent antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis, with IC₅₀ values up to three-fold lower than ciprofloxacin . Key structural differences include:

  • Substituent on the amide nitrogen : The target compound uses a benzodioxepin-methyl group, while carboxanilides feature substituted phenyl rings (e.g., methoxy, methyl, or fluorine groups).
  • Biological activity : The antimycobacterial efficacy of carboxanilides correlates with lipophilicity and electronic properties, suggesting that the benzodioxepin moiety in the target compound may enhance membrane permeability or target engagement due to its bulkier, oxygen-rich structure .

Table 1: Comparison of Key Naphthalene Carboxamide Derivatives

Compound Name Substituent on Amide Nitrogen Biological Activity (IC₅₀ or Fold Activity) LogP Cytotoxicity (THP-1 Cells)
Target Compound 8-Methyl-benzodioxepin-methyl Not reported ~2.3* Not reported
N-(2-Methoxyphenyl)-naphthalene-1-carboxamide (2a ) 2-Methoxyphenyl 2× rifampicin, 3× ciprofloxacin 3.1 Insignificant
N-(3-Fluorophenyl)-naphthalene-1-carboxamide (4b ) 3-Fluorophenyl 2× rifampicin, 3× ciprofloxacin 2.8 Insignificant
N-[4-(Trifluoromethyl)phenyl]-naphthalene-1-carboxamide (7c ) 4-Trifluoromethylphenyl PET inhibition IC₅₀ = 59 μmol/L 3.5 Not tested

*Estimated based on analogous benzodioxepin derivatives .

Benzodioxepin-Containing Analogues
  • 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde : While this compound shares the benzodioxepin core, its pyrazole-carbaldehyde structure diverges significantly from the target’s naphthalene-carboxamide scaffold. Safety data for this compound highlight handling precautions (e.g., ventilation, PPE), which may apply to the target compound due to shared reactivity concerns .
  • N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide : This structurally closer analogue (C₂₀H₂₁N₅O₅) exhibits a bis-benzodioxepin architecture, contrasting with the target’s single benzodioxepin unit. Its higher molecular weight (355.39 g/mol) and logP (2.318) suggest that reducing benzodioxepin rings in the target compound may improve solubility .
Tetrahydronaphthalene Derivatives

Compounds like N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide () feature a partially saturated naphthalene core.

Therapeutic Potential and Limitations
  • Antimycobacterial Activity : The target compound’s benzodioxepin group may enhance lipophilicity compared to phenyl-substituted carboxanilides, but its larger size could hinder target binding. The lack of cytotoxicity in carboxanilides (2a , 4b ) supports further exploration of the target compound’s safety .
  • Synthetic Challenges : Microwave-assisted synthesis (Method B in ) improves yields for carboxanilides, suggesting that similar methods could optimize the target compound’s production .

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